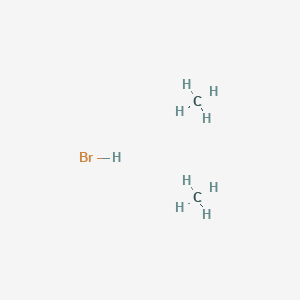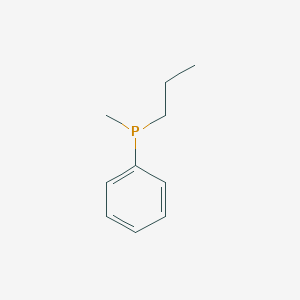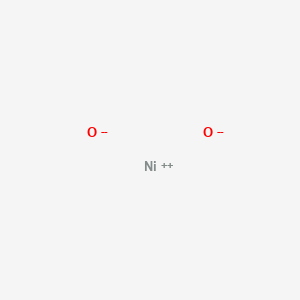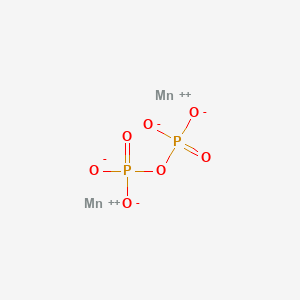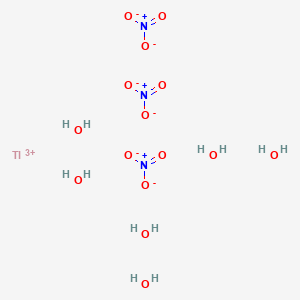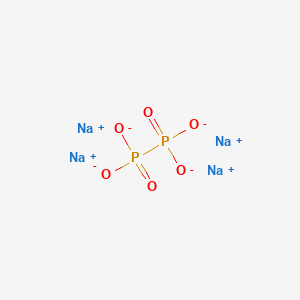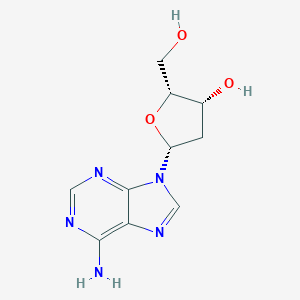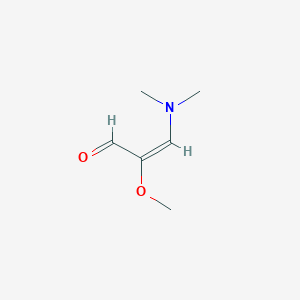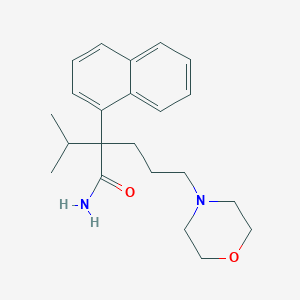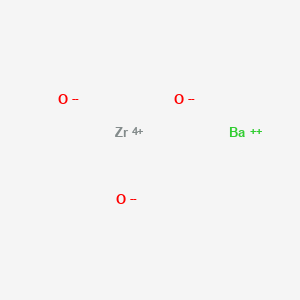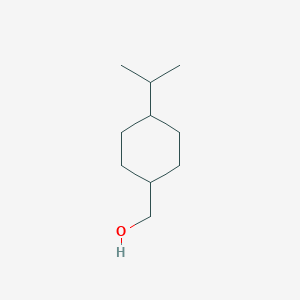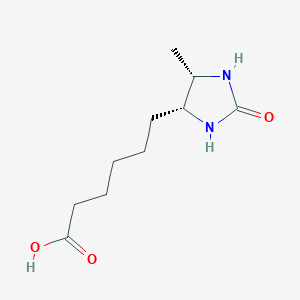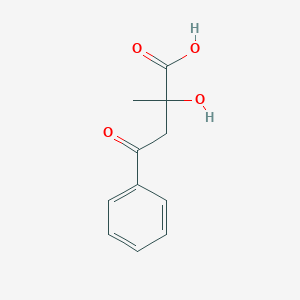
3-Benzoyl-2-methyllactic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-2-methyllactic acid (BMLA) is a chiral compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. BMLA is a derivative of lactic acid, which is a common metabolite in the human body. The unique structural features of BMLA make it a promising candidate for the development of new drugs, catalysts, and materials.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-2-methyllactic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular metabolism. 3-Benzoyl-2-methyllactic acid has been shown to inhibit the activity of pyruvate dehydrogenase, which is a critical enzyme in the production of ATP in cells. This inhibition leads to a decrease in cell viability and proliferation, which could explain its antitumor activity.
Effets Biochimiques Et Physiologiques
3-Benzoyl-2-methyllactic acid has been found to have several biochemical and physiological effects, including the inhibition of pyruvate dehydrogenase, the induction of apoptosis in cancer cells, and the modulation of immune system function. Additionally, 3-Benzoyl-2-methyllactic acid has been shown to possess antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Benzoyl-2-methyllactic acid has several advantages for use in laboratory experiments, including its high enantiomeric purity, its well-characterized synthesis methods, and its potential applications in drug development. However, 3-Benzoyl-2-methyllactic acid also has some limitations, including its high cost and the need for specialized equipment and expertise in organic chemistry.
Orientations Futures
Future research on 3-Benzoyl-2-methyllactic acid could focus on the development of new drugs and materials based on its unique structural features. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-Benzoyl-2-methyllactic acid and to explore its potential applications in other fields, such as materials science and catalysis. Finally, research could be conducted to optimize the synthesis of 3-Benzoyl-2-methyllactic acid to reduce costs and increase yields.
Méthodes De Synthèse
3-Benzoyl-2-methyllactic acid can be synthesized via several methods, including the condensation of benzoyl chloride and methyl lactate, or the reaction of benzaldehyde and methyl pyruvate. These methods have been optimized to produce high yields of 3-Benzoyl-2-methyllactic acid with high enantiomeric purity. The synthesis of 3-Benzoyl-2-methyllactic acid is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
3-Benzoyl-2-methyllactic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 3-Benzoyl-2-methyllactic acid has been found to possess antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propriétés
Numéro CAS |
13299-97-3 |
|---|---|
Nom du produit |
3-Benzoyl-2-methyllactic acid |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-hydroxy-2-methyl-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H12O4/c1-11(15,10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3,(H,13,14) |
Clé InChI |
KLQDKKWLFNZONJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC=CC=C1)(C(=O)O)O |
SMILES canonique |
CC(CC(=O)C1=CC=CC=C1)(C(=O)O)O |
Autres numéros CAS |
13299-97-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



